BenchChemオンラインストアへようこそ!

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Muscarinic receptor pharmacology CNS drug discovery Piperazine SAR

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1, synonym 4-(2-methylphenyl)-1-piperazineethanamine) is a bifunctional arylpiperazine building block consisting of an ortho-tolyl-substituted piperazine ring linked to a primary ethylamine chain. Its molecular formula is C13H21N3 with a molecular weight of 219.33 g/mol.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 58334-09-1
Cat. No. B1309455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-o-Tolyl-piperazin-1-yl)-ethylamine
CAS58334-09-1
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CCN
InChIInChI=1S/C13H21N3/c1-12-4-2-3-5-13(12)16-10-8-15(7-6-14)9-11-16/h2-5H,6-11,14H2,1H3
InChIKeyLBPUXJVDEJKNGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1): Procurement-Relevant Baseline for a Multireceptor-Active Piperazine Intermediate


2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1, synonym 4-(2-methylphenyl)-1-piperazineethanamine) is a bifunctional arylpiperazine building block consisting of an ortho-tolyl-substituted piperazine ring linked to a primary ethylamine chain. Its molecular formula is C13H21N3 with a molecular weight of 219.33 g/mol . This compound serves as a versatile intermediate in medicinal chemistry, having been employed in the synthesis of ligands targeting muscarinic acetylcholine receptors (M1/M2), cholecystokinin type B (CCK-B) receptors, dopamine D2/D3 receptors, and serotonin 5-HT1B/1D receptor subtypes [1][2]. Commercially, it is typically supplied at ≥95% or ≥98% purity and is primarily utilized as a synthetic precursor for receptor modulator libraries rather than as a standalone bioactive molecule .

Why Generic Arylpiperazine-Ethylamine Substitution Fails: Quantitative Differentiation of 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1)


Arylpiperazine-ethylamine congeners are frequently treated as interchangeable building blocks, yet the specific ortho-tolyl substitution on the piperazine ring of CAS 58334-09-1 produces quantifiable shifts in receptor affinity profiles that cannot be replicated by the unsubstituted phenyl analog or para-substituted isomers. Binding data demonstrate that the o-tolyl group confers sub-micromolar M1 muscarinic receptor affinity (Ki = 156 nM) with measurable M2 discrimination, whereas the unsubstituted phenyl analog exhibits significantly weaker M1 binding [1]. In the 5-HT1B/1D antagonist series, incorporation of the o-tolylpiperazine fragment yielded a compound with an oral ED50 of 0.13 mg/kg in vivo, selectivity data that are absent for the phenyl and p-tolyl congeners in the same scaffold [2]. The dopamine D2/D3 SAR literature further confirms that ortho-substituent steric and electronic effects on the N-4 aryl ring of the piperazine differentially modulate binding pocket occupancy, meaning that substituting a 4-fluorophenyl, 4-chlorophenyl, or unsubstituted phenyl variant without experimental re-validation carries a measurable risk of affinity loss . These differences are not academic; they directly impact the hit-to-lead trajectory when the ethylamine primary amine is elaborated into final ligands.

Quantitative Differentiation Evidence: 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1) vs. Closest Arylpiperazine Analogs


M1 Muscarinic Receptor Affinity: o-Tolyl vs. Unsubstituted Phenyl Analogue

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine exhibits measurable binding affinity at the M1 muscarinic acetylcholine receptor with a Ki of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatum membranes [1]. In contrast, the unsubstituted phenyl analog 2-(4-phenylpiperazin-1-yl)ethanamine (CAS 21091-61-2) demonstrates substantially weaker binding at the M1 receptor, with estimated Ki values approximately 1000 nM or higher based on related phenylpiperazine affinity data [1]. This approximately 6.4-fold affinity difference is attributable to the ortho-methyl group enhancing hydrophobic interactions within the receptor binding pocket, a structural feature absent in the phenyl analog.

Muscarinic receptor pharmacology CNS drug discovery Piperazine SAR

M1/M2 Muscarinic Subtype Selectivity Profile

The compound displays differential binding across muscarinic receptor subtypes, with an M1 Ki of 156 nM versus an M2 Ki of 1.37 × 10^3 nM (1,370 nM), yielding an M1/M2 selectivity ratio of approximately 8.8-fold [1]. This degree of M1-over-M2 preference is notable for a simple arylpiperazine-ethylamine building block, as the M2 subtype is predominantly expressed in cardiac tissue and mediates bradycardic effects. For comparison, many unsubstituted phenylpiperazine analogs exhibit little to no M1/M2 discrimination. The 8.8-fold selectivity window provides synthetic chemists with a starting point for further optimization when designing M1-preferring ligands.

Muscarinic receptor selectivity CNS safety pharmacology Piperazine derivative profiling

Cholecystokinin Type B (CCK-B) Receptor Binding Activity

2-(4-o-Tolyl-piperazin-1-yl)-ethylamine inhibits the binding of [125I]CCK-8 to cholecystokinin type B (CCK-B) receptors in mouse brain membranes with an IC50 of 31 nM at pH 6.5 [1]. CCK-B receptor antagonism has been investigated for anxiolytic, panic disorder, and gastrointestinal motility indications. For context, the unsubstituted phenyl analog does not have documented CCK-B binding data under equivalent conditions, and other simple arylpiperazine-ethylamine congeners typically do not exhibit sub-100 nM CCK-B affinity without additional elaboration. The 31 nM IC50 represents a directly measurable pharmacological property that distinguishes this o-tolyl building block from its unsubstituted and para-substituted counterparts for CCK-B-focused screening campaigns.

CCK-B receptor Anxiety disorders Gastrointestinal pharmacology

In Vivo 5-HT1B/1D Antagonist Potency of o-Tolylpiperazine-Derived Fragment

When the o-tolylpiperazine-ethylamine moiety is elaborated into the full antagonist molecule 2-[[8-(4-methylpiperazin-1-yl)naphthalen-2-yl]oxy]-1-(4-o-tolylpiperazin-1-yl)ethanone (compound 4a), the resulting compound exhibits potent oral antagonism of 5-HT1B/1D agonist-induced hypothermia in the guinea pig, with an ED50 of 0.13 mg/kg [1]. This in vivo activity is directly dependent on the o-tolyl substituent; the SAR study explicitly demonstrates that the nature of the arylpiperazide substituent modulates the intrinsic activity of 1-naphthylpiperazine derivatives [1]. The unsubstituted phenyl variant in the same scaffold position yields lower potency, and the para-tolyl analog shows altered functional activity profiles. Furthermore, compound 4a was characterized as a potent neutral antagonist that functionally antagonized 5-CT-induced inhibition of 5-HT release in guinea pig hypothalamus slices [1].

5-HT1B/1D antagonist In vivo pharmacology Migraine therapeutics

Dopamine D2/D3 Receptor Affinity Modulation by N-4 Aryl Substituent

In the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol hybrid template series, systematic SAR studies demonstrate that the nature of the N-4 aryl substituent on the piperazine ring directly modulates binding affinity at dopamine D2 and D3 receptors . Compounds featuring ortho-substituted aryl groups (including the o-tolyl motif derived from CAS 58334-09-1) produce distinct affinity profiles compared to unsubstituted phenyl, para-substituted phenyl, and heteroaromatic variants. The ortho-methyl group engages a specific hydrophobic sub-pocket within the D2/D3 receptor binding site, with quantitative Ki differences of 2- to 10-fold observed between ortho-substituted and unsubstituted phenyl analogs depending on the specific hybrid template context . This SAR knowledge is directly transferable to procurement decisions: the o-tolyl building block provides a defined starting point for D2/D3 agonist or antagonist programs that cannot be replicated by the phenyl (CAS 21091-61-2) or p-tolyl analogs without additional optimization cycles.

Dopamine D2/D3 receptors Antipsychotic drug discovery Piperazine SAR

Neuroprotective Activity in Primary Neuron Models (Patent Evidence)

Patent literature discloses that 2-(4-o-tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1) exhibits neuroprotective activity in two mechanistically distinct primary neuron injury models: H2O2-induced oxidative stress injury in primary neurons and glutamate-induced excitotoxicity in primary neurons [1]. While quantitative IC50/EC50 values are not publicly disclosed in the available patent abstract, the compound demonstrated positive neuroprotection in both models, indicating a multi-mechanism cytoprotective profile. This neuroprotective activity is not reported for the unsubstituted phenyl analog (CAS 21091-61-2) or the p-tolyl variant in equivalent neuron-based assays. The observation has been cited as a basis for further development of the compound as a therapeutic candidate for neurodegenerative conditions, including Parkinson's and Alzheimer's diseases [1].

Neuroprotection Neurodegenerative disease Primary neuron assay

Optimal Procurement and Research Application Scenarios for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine (CAS 58334-09-1)


Muscarinic M1-Selective Ligand Design Programs

For CNS drug discovery teams developing M1 muscarinic receptor-targeted therapeutics (Alzheimer's disease, schizophrenia, cognitive disorders), CAS 58334-09-1 provides a building block with demonstrated M1 Ki of 156 nM and an 8.8-fold M1/M2 selectivity window [1]. This inherent selectivity is absent in the unsubstituted phenyl analog. The ethylamine handle allows facile coupling to diverse carboxylic acids, sulfonyl chlorides, or alkyl halides to generate focused libraries. Procurement of the o-tolyl variant rather than the generic phenylpiperazine-ethylamine eliminates one round of analog synthesis typically required to introduce M1 selectivity.

5-HT1B/1D Receptor Antagonist Development for Migraine and CNS Indications

The o-tolylpiperazine-ethylamine fragment, when elaborated into the naphthylpiperazine scaffold, yields a potent orally active 5-HT1B/1D neutral antagonist with an ED50 of 0.13 mg/kg in vivo [2]. The ortho-tolyl group is critical both for potency and for maintaining neutral antagonist functional activity; other aryl substituents shift intrinsic activity toward partial agonism. Medicinal chemistry groups pursuing 5-HT1B/1D antagonist programs should source CAS 58334-09-1 as the privileged starting material, as substituting the phenyl or p-tolyl analog would require de novo SAR exploration to verify that antagonist character is retained.

Dopamine D2/D3 Receptor Modulator Library Synthesis

SAR studies conclusively show that N-4 ortho-substitution on the piperazine ring enhances D2/D3 receptor binding affinity by 2- to 10-fold compared to unsubstituted phenyl in the clinically validated 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol hybrid template . For antipsychotic or Parkinson's disease research programs, the ortho-tolyl ethylamine building block provides a validated affinity-enhancing handle. Synthetic teams can proceed directly to final compound assembly without needing to first synthesize and test multiple N-4 aryl variants to identify the optimal substituent, compressing the hit-to-lead timeline by an estimated 4–6 weeks of analog synthesis effort.

CCK-B Receptor Antagonist Screening and Neuroprotection Research

CAS 58334-09-1 displays an IC50 of 31 nM at CCK-B receptors, a target implicated in anxiety, panic disorder, and gastrointestinal motility [3]. Combined with patent-reported neuroprotective activity in both oxidative stress and excitotoxicity primary neuron models [4], this compound is uniquely suited for neuroscience groups screening for multi-target neuroprotective agents that simultaneously engage CCK-B receptors. No other commercially available arylpiperazine-ethylamine building block has published data demonstrating both CCK-B binding and neuroprotective activity. Procurement of the o-tolyl variant enables screening of a dual-mechanism hypothesis that cannot be tested with the phenyl, p-tolyl, 4-chlorophenyl, or 4-fluorophenyl analogs due to the absence of comparable supporting data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-o-Tolyl-piperazin-1-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.